Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Description
Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted at position 2 with a 3-nitrophenyl group and at position 4 with a methyl ester. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for synthesizing pharmacologically active molecules or functional materials.
Properties
Molecular Formula |
C11H8N2O4S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 |
InChI Key |
NUOAIVLHXLRBAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the thiazole-4-carboxylate core,
- Introduction of the 3-nitrophenyl substituent at the 2-position,
- Functional group transformations such as oxidation and esterification.
Preparation of Methyl Thiazole-4-carboxylate Core
A key intermediate, methyl thiazole-4-carboxylate, can be prepared by oxidation of methyl thiazolidine-4-carboxylate using manganese dioxide (MnO2) as an oxidant in acetonitrile solvent. The reaction is carried out by stirring the mixture at 60–100°C for 24–72 hours, followed by filtration and removal of solvent under reduced pressure. This step yields methyl thiazole-4-carboxylate with an approximate yield of 80.8% (Example: 3.0 g methyl thiazolidine-4-carboxylate, 175 mL acetonitrile, 40 g MnO2, 80°C, 48h).
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | Methyl thiazolidine-4-carboxylate, MnO2, acetonitrile | 60–100°C | 24–72h | ~80.8% |
Esterification and Hydrolysis
Methyl esters of thiazole-4-carboxylate can be hydrolyzed under basic conditions (10% NaOH aqueous solution) by heating to reflux for 1 hour, followed by acidification to pH 3 with hydrochloric acid in an ice bath to precipitate the corresponding thiazole-4-carboxylic acid. This acid can be re-esterified to methyl esters if needed.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydrolysis | 10% NaOH aqueous solution, reflux | Reflux | 1 h | Acidify to pH 3 to precipitate |
Alternative Synthetic Routes via Hydrazinecarbodithioate Intermediates
Another approach involves the synthesis of thiazole derivatives through reaction sequences starting from methyl hydrazinecarbodithioate and acetylpyrazole derivatives under acidic catalysis in ethanol. These intermediates are subsequently reacted with hydrazonoyl halides in the presence of triethylamine to yield functionalized thiazole derivatives. Although this method is more commonly applied to 1,3,4-thiadiazoles, it provides a framework for synthesizing related thiazole carboxylate derivatives with nitrophenyl substituents.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydrazinecarbodithioate formation | Methyl hydrazinecarbodithioate, acetylpyrazole, HCl catalyst, ethanol | Reflux | 3 h | Precursor intermediate synthesis |
| Cyclization | Hydrazonoyl halides, triethylamine, ethanol | Reflux | 4 h | Formation of thiazole derivatives |
Comparative Data Table of Key Preparation Steps
Research Findings and Analysis
- The oxidation of methyl thiazolidine-4-carboxylate to methyl thiazole-4-carboxylate using MnO2 is a well-established method providing good yields and operational simplicity.
- The sulfonylation reaction enabling the introduction of the 3-nitrophenyl group via chlorosulfonyl intermediates is efficient and allows for structural diversity by varying the amine component.
- Hydrolysis and subsequent esterification steps offer flexibility in modifying the carboxylate moiety, crucial for tuning physicochemical properties.
- Alternative synthetic routes via hydrazinecarbodithioate intermediates provide access to related heterocyclic scaffolds, which can be adapted for the target compound with appropriate substituent modifications.
- The choice of solvents (acetonitrile, dichloromethane, ethanol) and catalysts (MnO2, hydrochloric acid, triethylamine) is critical for reaction efficiency and selectivity.
- Reaction times vary from 1 hour (hydrolysis) to up to 72 hours (oxidation), indicating a balance between yield and operational practicality.
Chemical Reactions Analysis
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Esterification: The carboxylate group can be esterified with different alcohols to form various esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various alcohols for esterification . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Nitro Group Position: The 3-nitrophenyl group in the target compound vs. 2-nitrophenyl in alters electronic effects.
- Ester Group: Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility compared to ethyl esters ().
- Substituent Electronic Effects: Fluorine (in ) is less electron-withdrawing than nitro groups, leading to reduced dipole moments and differing reactivity in electrophilic substitution reactions.
Physicochemical Properties
- Solubility: The nitro group increases polarity, making the target compound more soluble in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs . Ethyl esters () may exhibit lower solubility in water due to longer alkyl chains.
- Thermal Stability: Nitro-substituted compounds (target, ) generally have higher melting/boiling points than fluorine- or phenyl-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole).
- Spectroscopic Data: NMR chemical shifts for analogous compounds (e.g., δ 8.5–9.0 ppm for aromatic protons in nitrophenyl groups ) can guide characterization of the target compound.
Q & A
Q. What analytical techniques validate stability under physiological conditions?
- Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability studies, analyzed via HPLC, assess degradation kinetics. Accelerated stability testing (40°C/75% RH) predicts shelf life, while NMR monitors hydrolytic cleavage of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
